Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)-
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Overview
Description
Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- is a chemical compound with the molecular formula C12H18O It is known for its unique structure, which includes a cyclopropyl group and a cyclohexenyl group with three methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the reaction of cyclopropyl ketone with 2,6,6-trimethyl-3-cyclohexen-1-yl derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- include:
- 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
- β-Methylionone
Uniqueness
What sets Methanone, cyclopropyl(2,6,6-trimethyl-3-cyclohexen-1-yl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
444725-06-8 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
cyclopropyl-(2,6,6-trimethylcyclohex-3-en-1-yl)methanone |
InChI |
InChI=1S/C13H20O/c1-9-5-4-8-13(2,3)11(9)12(14)10-6-7-10/h4-5,9-11H,6-8H2,1-3H3 |
InChI Key |
FBROVHUPLAFCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1C(=O)C2CC2)(C)C |
Origin of Product |
United States |
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